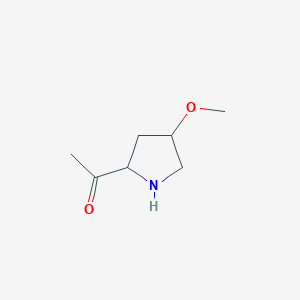
4-Aminooxolane-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminooxolane-3-sulfonic acid is an organic compound characterized by the presence of an amino group, an oxolane ring, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxolane-3-sulfonic acid typically involves the reaction of oxolane derivatives with sulfonating agents under controlled conditions. One common method includes the use of oxolane-3-sulfonic acid as a starting material, which is then aminated using ammonia or an amine source under specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminooxolane-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
4-Aminooxolane-3-sulfonic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 4-Aminooxolane-3-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- 4-Aminobutane-1-sulfonic acid
- 4-Aminotetrahydrofuran-3-sulfonic acid
- 4-Aminotetrahydropyran-3-sulfonic acid
Comparison: 4-Aminooxolane-3-sulfonic acid is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to similar compounds with different ring systems. This uniqueness makes it a valuable compound for specific applications where the oxolane ring’s reactivity and stability are advantageous .
Properties
Molecular Formula |
C4H9NO4S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
4-aminooxolane-3-sulfonic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3-1-9-2-4(3)10(6,7)8/h3-4H,1-2,5H2,(H,6,7,8) |
InChI Key |
NOIOGEUNAFPHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)



![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)


![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)

